molecular formula C8H9BrN2O4S B13470631 5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid

5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid

Cat. No.: B13470631
M. Wt: 309.14 g/mol
InChI Key: JSLXHAWANYYBQK-UHFFFAOYSA-N
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Description

5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid: is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound, in particular, is characterized by the presence of a bromine atom, a propane-1-sulfonyl group, and a carboxylic acid group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a pyrimidine derivative followed by sulfonylation and carboxylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl and carboxylic acid groups can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonyl group can participate in various binding interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
  • 5-Bromopyrimidine-2-carboxylic acid
  • 5-Bromopyrimidine

Uniqueness

Compared to similar compounds, 5-Bromo-2-(propane-1-sulfonyl)pyrimidine-4-carboxylic acid is unique due to the presence of the propane-1-sulfonyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C8H9BrN2O4S

Molecular Weight

309.14 g/mol

IUPAC Name

5-bromo-2-propylsulfonylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H9BrN2O4S/c1-2-3-16(14,15)8-10-4-5(9)6(11-8)7(12)13/h4H,2-3H2,1H3,(H,12,13)

InChI Key

JSLXHAWANYYBQK-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Br

Origin of Product

United States

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